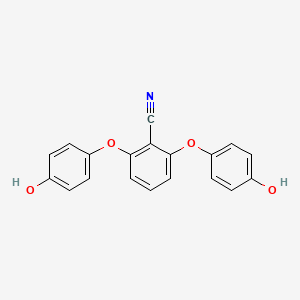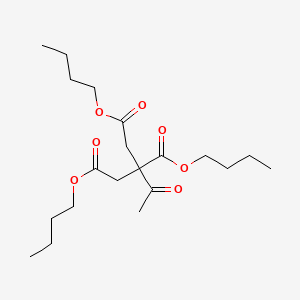
Tributyl 2-acetylpropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl 2-acetylpropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C₂₀H₃₄O₇. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is often used as a plasticizer, which helps to increase the flexibility and durability of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl 2-acetylpropane-1,2,3-tricarboxylate can be synthesized through the esterification of citric acid with butanol in the presence of an acid catalyst. The reaction typically involves heating citric acid and butanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then refluxed for several hours until the desired product is formed. The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation columns, helps in the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl 2-acetylpropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Tributyl 2-acetylpropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of polymers.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of tributyl 2-acetylpropane-1,2,3-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. This interaction can modulate enzymatic activity and influence biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl tributyl citrate: Similar in structure but with different ester groups.
Tributyl citrate: Lacks the acetyl group present in tributyl 2-acetylpropane-1,2,3-tricarboxylate.
Triethyl citrate: Contains ethyl groups instead of butyl groups.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct chemical and physical properties. Its acetyl group enhances its solubility and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
106226-76-0 |
|---|---|
Formule moléculaire |
C20H34O7 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
tributyl 2-acetylpropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H34O7/c1-5-8-11-25-17(22)14-20(16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3 |
Clé InChI |
AWTYDTDAALFGPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)C)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


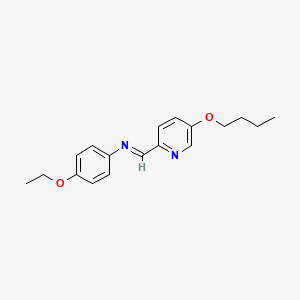
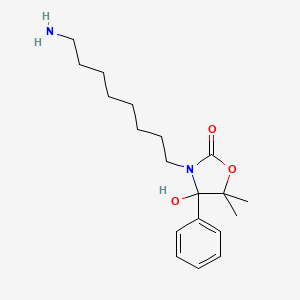

![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)

![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
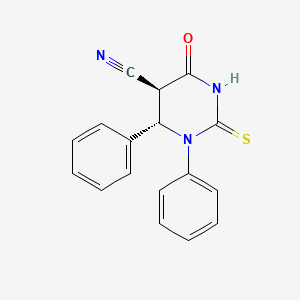
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)

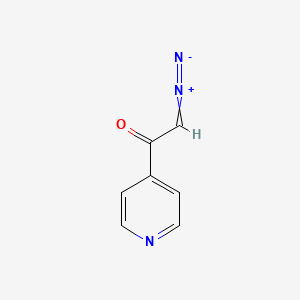
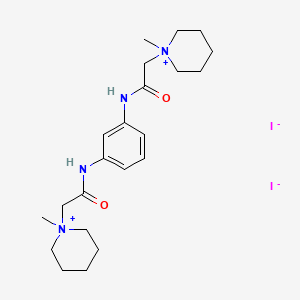
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)

